N~2~-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide
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Overview
Description
N~2~-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of benzyl and phenyl groups attached to the nitrogen atoms, along with a trifluoromethyl group at the 4-position of the pyridine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Attachment of Benzyl and Phenyl Groups: The benzyl and phenyl groups can be attached via nucleophilic substitution reactions using benzyl chloride and phenylamine, respectively.
Industrial Production Methods
In an industrial setting, the production of N2-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N~2~-benzyl-N~6~-phenyl-2,6-pyridinedicarboxamide: Lacks the trifluoromethyl group, which may affect its biological activity.
N~2~-benzyl-N~6~-phenyl-4-methyl-2,6-pyridinedicarboxamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical properties.
Uniqueness
N~2~-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group is known to enhance the lipophilicity and metabolic stability of compounds, making it a valuable feature in drug design.
Properties
IUPAC Name |
2-N-benzyl-6-N-phenyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2/c22-21(23,24)15-11-17(19(28)25-13-14-7-3-1-4-8-14)27-18(12-15)20(29)26-16-9-5-2-6-10-16/h1-12H,13H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVRZLNYBPEWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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